5-Methoxy-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 1263211-61-5
Cat. No.: VC15981838
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263211-61-5 |
|---|---|
| Molecular Formula | C8H12N2O4 |
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | 5-methoxy-1-(2-methoxyethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H12N2O4/c1-13-4-3-10-7(14-2)5-6(9-10)8(11)12/h5H,3-4H2,1-2H3,(H,11,12) |
| Standard InChI Key | VOAHOFQSZSDVCJ-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C(=CC(=N1)C(=O)O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole core () substituted at three positions:
-
Position 1: A 2-methoxyethyl group () attached to the nitrogen atom.
-
Position 3: A carboxylic acid group ().
-
Position 5: A methoxy group ().
The IUPAC name, 5-methoxy-1-(2-methoxyethyl)pyrazole-3-carboxylic acid, reflects this substitution pattern. The SMILES string COCCN1C(=CC(=N1)C(=O)O)OC and InChI key VOAHOFQSZSDVCJ-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1263211-61-5 |
| Molecular Formula | |
| Molecular Weight | 200.19 g/mol |
| IUPAC Name | 5-Methoxy-1-(2-methoxyethyl)pyrazole-3-carboxylic acid |
| SMILES | COCCN1C(=CC(=N1)C(=O)O)OC |
| InChIKey | VOAHOFQSZSDVCJ-UHFFFAOYSA-N |
Synthesis and Optimization
General Pyrazole Synthesis Strategies
Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For 5-methoxy-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylic acid, the synthesis likely involves:
Step 1: Formation of the Pyrazole Core
Reaction of a substituted hydrazine (e.g., 2-methoxyethylhydrazine) with a 1,3-diketone or β-keto ester. For example, methyl 3-oxopent-4-enoate could serve as a precursor to introduce the carboxylic acid group post-cyclization.
Step 3: Carboxylic Acid Derivatization
If a β-keto ester is used in Step 1, hydrolysis under acidic or basic conditions (e.g., NaOH/EtOH reflux) yields the carboxylic acid .
Industrial-Scale Considerations
Optimization strategies for large-scale production might include:
-
Catalysis: Lewis acids (e.g., ) to accelerate cyclocondensation.
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
-
Purification: Recrystallization from ethanol/water mixtures or column chromatography.
Hypothetical Biological Activities
Structure-Activity Relationships (SAR)
The compound’s substituents suggest potential bioactivity:
-
Carboxylic Acid: Enhances water solubility and enables salt formation (e.g., sodium salts for improved bioavailability).
-
Methoxy Groups: Increase lipophilicity, potentially enhancing membrane permeability and metabolic stability .
Anti-Inflammatory Agents
Pyrazole carboxylic acids are known cyclooxygenase (COX) inhibitors. The methoxyethyl group may reduce gastrointestinal toxicity compared to traditional NSAIDs .
Anticancer Activity
Analogous compounds induce apoptosis in cancer cells via reactive oxygen species (ROS) generation. The 2-methoxyethyl chain could modulate intracellular uptake .
Antimicrobial Effects
Pyrazole derivatives exhibit activity against Gram-positive bacteria. The carboxylic acid may chelate metal ions essential for microbial growth.
Comparative Analysis with Analogues
1-(2-Methoxyethyl)pyrazole-3-carboxylic Acid (CID 57799155)
This analogue lacks the 5-methoxy group, reducing steric hindrance and electronic effects. The absence of the 5-methoxy substituent may decrease metabolic stability but improve binding to hydrophobic enzyme pockets .
Table 2: Structural Comparison
| Property | Target Compound | CID 57799155 |
|---|---|---|
| Molecular Formula | ||
| Substituents | 5-OCH₃, 1-(CH₂CH₂OCH₃), 3-COOH | 1-(CH₂CH₂OCH₃), 3-COOH |
| Molecular Weight | 200.19 g/mol | 170.16 g/mol |
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume